
Rigosertib sódico
Descripción general
Descripción
El rigosertib sódico es un compuesto de bencil estiril sulfona sintético desarrollado por Onconova Therapeutics. Actualmente se encuentra en ensayos clínicos de fase III para el tratamiento de la leucemia mielomonocítica crónica . Este compuesto es conocido por su capacidad de actuar como un inhibidor de múltiples quinasas, apuntando a diversas vías involucradas en la proliferación y supervivencia de las células cancerosas .
Aplicaciones Científicas De Investigación
El rigosertib sódico tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
El rigosertib sódico ejerce sus efectos a través de múltiples mecanismos:
Inhibición de la quinasa similar a polo 1 (Plk1): El this compound interrumpe la función de Plk1, un regulador clave de la mitosis, lo que lleva a la detención mitótica y la apoptosis.
Inhibición de la vía PI3K/Akt: Al inhibir esta vía, el this compound previene la supervivencia y proliferación de las células cancerosas.
Actividad mimética de Ras: El this compound actúa como un mimético de Ras, inhibiendo la unión de Ras-Raf y alterando la vía de señalización de Ras.
Desestabilización de los microtúbulos: El this compound desestabiliza los microtúbulos, lo que lleva a alteraciones del ciclo celular y la apoptosis.
Análisis Bioquímico
Biochemical Properties
Rigosertib sodium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit polo-like kinase 1 (Plk1) and phosphoinositide 3-kinase (PI3K) pathways . Rigosertib sodium binds to the Ras Binding Domains (RBDs) of RAF and PI3K family proteins, disrupting their interaction with RAS . This disruption leads to the inhibition of downstream signaling pathways that are crucial for cell cycle progression and survival.
Cellular Effects
Rigosertib sodium exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting the G2/M cell-cycle transition . This compound has been shown to affect cell signaling pathways, including the PI3K/Akt and Ras pathways . Additionally, rigosertib sodium influences gene expression and cellular metabolism, leading to the inhibition of cell proliferation and induction of cell death .
Molecular Mechanism
At the molecular level, rigosertib sodium acts as a non-ATP-competitive inhibitor of Plk1 and PI3K . It binds to c-Raf, impairing its interaction with coenzymes and subsequently inhibiting the PI3K and Plk1 pathways . Rigosertib sodium also mimics Ras, binding to Ras Binding Domains and preventing the activation of downstream signaling pathways . These interactions result in the inhibition of cell cycle progression, induction of apoptosis, and suppression of tumor growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rigosertib sodium change over time. The compound is stable under standard conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that rigosertib sodium maintains its ability to induce mitotic arrest and apoptosis in cancer cells, although the extent of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of rigosertib sodium vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, rigosertib sodium can induce toxic effects, including neutropenia, lymphopenia, and thrombocytopenia . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Rigosertib sodium is involved in several metabolic pathways, primarily affecting the PI3K/Akt and Ras pathways . It inhibits the phosphorylation of key proteins involved in these pathways, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, rigosertib sodium may influence metabolic flux and metabolite levels, further contributing to its anti-cancer effects .
Transport and Distribution
Within cells and tissues, rigosertib sodium is transported and distributed through interactions with various transporters and binding proteins . The compound is known to localize in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression . Rigosertib sodium’s distribution is influenced by its interactions with cellular transport mechanisms, which facilitate its accumulation in target cells.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El rigosertib sódico se sintetiza a través de una serie de reacciones químicas que involucran la bencil estiril sulfona como estructura central. La ruta sintética típicamente involucra los siguientes pasos:
Formación del núcleo de bencil estiril sulfona: Este paso implica la reacción del cloruro de bencilo con sulfito de sodio para formar bencil sulfonato, que luego se hace reaccionar con estireno para formar bencil estiril sulfona.
Métodos de Producción Industrial: La producción industrial de this compound implica la ampliación de la ruta sintética descrita anteriormente. Este proceso requiere un control preciso de las condiciones de reacción, incluyendo temperatura, presión y pH, para asegurar un alto rendimiento y pureza del producto final. El proceso de producción también involucra pasos de purificación como la cristalización y la cromatografía para eliminar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El rigosertib sódico se somete a diversas reacciones químicas, incluyendo:
Oxidación: El this compound puede oxidarse para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el this compound a su forma de sulfuro correspondiente.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos, agentes alquilantes y nucleófilos.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de sulfona y sulfuro, que pueden funcionalizarse aún más para aplicaciones específicas .
Comparación Con Compuestos Similares
El rigosertib sódico es único en su capacidad de dirigirse a múltiples vías simultáneamente. Los compuestos similares incluyen:
Vinblastina: Un agente disruptor de microtúbulos utilizado en la terapia contra el cáncer.
Inhibidores de Plk1: Compuestos que se dirigen específicamente a Plk1, como el volasertib.
Inhibidores de PI3K: Compuestos que inhiben la vía PI3K, como el idelalisib.
En comparación con estos compuestos, el this compound ofrece un rango más amplio de actividad al dirigirse a múltiples vías, lo que lo convierte en un agente anticancerígeno versátil y potente .
Actividad Biológica
Rigosertib sodium (ON 01910.Na) is a synthetic small-molecule multi-kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of rigosertib sodium, highlighting its mechanisms of action, effects on various cancer cell lines, and clinical implications based on recent studies.
Rigosertib functions primarily by inducing mitotic arrest and apoptosis in cancer cells through several key pathways:
- Inhibition of Kinase Activity : Rigosertib inhibits multiple kinases, including Polo-like kinase 1 (Plk1) and Phosphatidylinositol 3-kinase (PI3K), disrupting normal cell cycle progression. This inhibition leads to G2/M phase arrest, which is crucial for the prevention of tumor cell proliferation .
- Induction of Oxidative Stress : The compound generates oxidative stress that activates the c-Jun N-terminal kinases (JNK) pathway, further contributing to mitotic arrest and apoptosis. This mechanism has been shown to hyperphosphorylate key proteins involved in the Ras/Raf/MEK/ERK signaling axis, rendering them unresponsive to upstream signals .
- DNA Damage Response : Rigosertib treatment results in increased phosphorylation of histone H2AX, a marker of DNA damage response, indicating that it triggers cellular mechanisms aimed at repairing DNA damage .
Biological Activity in Cancer Cell Lines
Rigosertib has demonstrated significant biological activity across various cancer cell lines:
- Myelodysplastic Syndromes (MDS) : In studies involving CD34+ cells from MDS patients, rigosertib induced apoptosis in a dose-dependent manner. The compound was particularly effective against high-grade MDS cells but did not induce apoptosis in normal CD34+ cells .
- Leukemia and Lymphoma : Rigosertib has shown efficacy in several leukemia cell lines (e.g., HL-60, MDS-L) by causing G2/M arrest and increasing apoptosis rates. Flow cytometry analyses revealed that treatment with rigosertib led to significant cell cycle perturbations and increased levels of cleaved PARP, a marker of apoptosis .
- Solid Tumors : Clinical trials have assessed rigosertib's activity against solid tumors such as head and neck squamous cell carcinoma. In these studies, patients exhibited varying responses, including stable disease and partial responses correlated with specific molecular biomarkers .
Case Studies and Clinical Trials
Several clinical trials have explored the safety and efficacy of rigosertib:
- Phase I Trials : Initial studies established the maximum tolerated dose (MTD) for rigosertib at 560 mg twice daily. Notably, patients with head and neck cancer experienced partial responses alongside manageable side effects such as urothelial irritation .
- Combination Therapies : Rigosertib has been evaluated in combination with other therapeutic agents. For instance, it was found to enhance the effects of radiation therapy in preclinical models by increasing DNA damage in cancer cells during the G2/M phase .
Summary of Findings
The following table summarizes key findings from various studies on rigosertib's biological activity:
Study Focus | Key Findings |
---|---|
Mechanism of Action | Induces G2/M arrest; inhibits Plk1 and PI3K pathways; generates oxidative stress |
Apoptosis Induction | Increased apoptosis in MDS and leukemia cell lines; effective against high-grade MDS |
Clinical Efficacy | Partial responses observed in solid tumors; manageable toxicity profile |
Combination Effects | Enhances radiosensitivity; synergistic effects with other chemotherapeutic agents |
Propiedades
IUPAC Name |
sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLUZFVFXYXQE-USRGLUTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NNaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-60-4 | |
Record name | Rigosertib sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIGOSERTIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/406FL5G00V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rigosertib sodium exert its anticancer effects? What are the downstream consequences of its interaction with cellular targets?
A1: Rigosertib sodium inhibits both the PI3K/Akt/mTOR and growth factor receptor pathways. [] This inhibition disrupts crucial signaling cascades involved in cell survival and proliferation. Furthermore, Rigosertib sodium inhibits the expression and activation of key cell cycle regulators, including CDK2, CDK4, and CDC2. [] This disruption leads to cell cycle arrest, preventing uncontrolled tumor cell division.
Q2: What is the evidence for Rigosertib sodium's efficacy as an anticancer agent from in vitro and in vivo studies?
A2: In vitro studies demonstrated that Rigosertib sodium exhibits potent cytotoxic effects against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. [] Notably, Rigosertib sodium's cytotoxic activity extends to both HPV-positive (UM-SCC-47) and HPV-negative (FaDu, Detroit 562, and UM-SCC-1) HNSCC cell lines, highlighting its potential broader applicability. [] Moreover, combining Rigosertib sodium with cisplatin, a conventional chemotherapeutic agent, demonstrated a significant combinatorial benefit in HPV-negative HNSCC cell lines (FaDu and Detroit 562). [] This synergistic effect suggests that Rigosertib sodium could potentially enhance the efficacy of existing chemotherapy regimens.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.